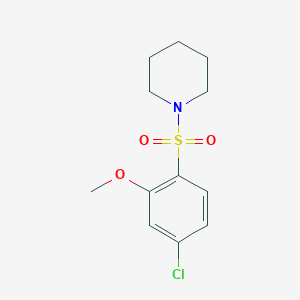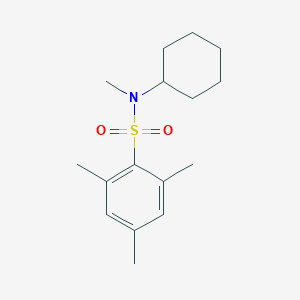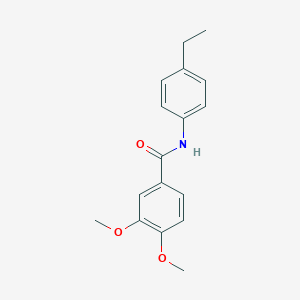
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.
作用机制
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether is believed to exert its biological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit the growth of cancer cells in vitro. 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether is also stable and can be stored for long periods of time. However, 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has some limitations. It is highly toxic and should be handled with care. 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether can also interfere with some biochemical assays, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether. One area of interest is the development of new synthetic methods for 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether that are more efficient and cost-effective. Another area of interest is the study of 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether and its potential applications in medicine and other fields.
合成方法
The synthesis of 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-nitrobenzenesulfonyl chloride with piperidine to form 5-chloro-2-nitrobenzenesulfonamide piperidine salt. This intermediate is then reduced using sodium borohydride to form 5-chloro-2-aminobenzenesulfonamide piperidine salt. Finally, the product is methylated using dimethyl sulfate to form 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether.
科学研究应用
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has been widely studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether |
|---|---|
分子式 |
C12H16ClNO3S |
分子量 |
289.78 g/mol |
IUPAC 名称 |
1-(4-chloro-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16ClNO3S/c1-17-11-9-10(13)5-6-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI 键 |
PHIJYLDAJUMPDF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCCC2 |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)

